molecular formula C13H14N2O2 B1600016 Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 237435-27-7

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B1600016
CAS No.: 237435-27-7
M. Wt: 230.26 g/mol
InChI Key: DJUKQRWPMVBJPJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of pyrrole derivatives, which are crucial in various metabolic pathways. The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA and modulating the activity of transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of pyrrole derivatives. This compound interacts with enzymes and cofactors that facilitate its conversion into other metabolites, which can then participate in further biochemical reactions. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of this compound can influence its bioavailability and overall efficacy in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular function. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to control the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole ring .

Scientific Research Applications

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a phenyl group on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUKQRWPMVBJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444399
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-27-7
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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